molecular formula C26H20ClN3O3S B2636262 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114827-51-8

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2636262
CAS No.: 1114827-51-8
M. Wt: 489.97
InChI Key: JZUNYTWCVQWUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of quinazolines linked with isoxazole, including derivatives related to the specified compound, were synthesized and examined for their antihypertensive activity in vivo using albino rats. These compounds exhibited good to moderate antihypertensive activity, with some showing potent antihypertensive activity through α1-adrenergic receptor blocking property, similar to clinically used analogs like prazosin, without affecting heart rate and with a prolonged duration of action in adrenaline-induced hypertension in anaesthetized rats (Rahman et al., 2014).

Analgesic and Anti-inflammatory Activities

  • Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and investigated for analgesic, anti-inflammatory, and ulcerogenic behavior. Among these, certain compounds emerged as active for analgesic and anti-inflammatory activities, demonstrating potential as therapeutics with mild ulcerogenic potential when compared to acetylsalicylic acid (Alagarsamy et al., 2011).

Antitumor Activity

  • The synthesis of new 3-substituted quinazolin-4(3H)-ones and their evaluation as antitumor agents were investigated. Certain derivatives showed broad-spectrum antitumor activity against various cancer cell lines, highlighting their potential as templates for developing more potent antitumor agents (Gawad et al., 2010).

Antimicrobial Activity

  • A series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Preliminary bioassays indicated that some compounds possessed significant antimicrobial activities, with certain derivatives showing superior inhibitory effects against specific bacterial strains compared to commercial bactericides (Yan et al., 2016).

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-6-5-7-18(27)14-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-10-12-20(32-2)13-11-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUNYTWCVQWUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.